

Structural Analysis of 5-Substituted-3-Nitroethenyl Indoles: A Technical Guide

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Compound of Interest

Compound Name: *5-fluoro-3-(2-nitroethenyl)-1H-indole*
Cat. No.: *B12513291*

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Executive Summary: The Pharmacophore & The Challenge

The 3-nitroethenyl indole scaffold (often referred to as 3-(2-nitrovinyl)indole) represents a privileged structure in medicinal chemistry. Its core reactivity lies in the nitrovinyl side chain, which functions as a potent Michael acceptor. This electrophilic moiety allows the molecule to covalently modify cysteine residues in target proteins, a mechanism central to its antibacterial, antifungal, and antiproliferative activities.

However, the efficacy of these compounds is strictly governed by their stereochemistry and electronic substitution. The 5-position of the indole ring is a critical vector for optimization, allowing modulation of lipophilicity and electronic density without disrupting the core binding interactions.

This guide provides a rigorous, data-driven framework for the synthesis and structural validation of these compounds, moving beyond basic characterization to establish definitive proof of structure.

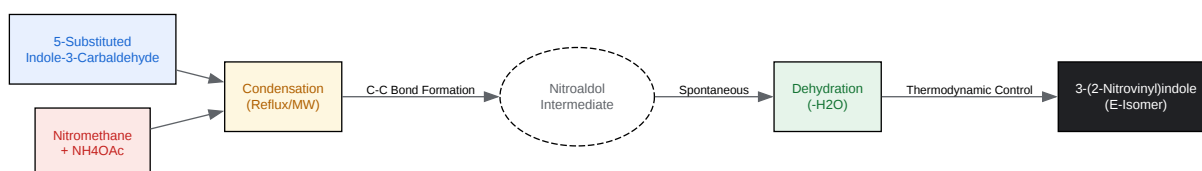
Synthetic Pathway: The Henry Reaction

The most robust method for accessing this scaffold is the Henry reaction (nitroaldol condensation) between a 5-substituted indole-3-carbaldehyde and nitromethane. Unlike acid-catalyzed methods that can lead to polymerization, the ammonium acetate-mediated condensation offers high stereoselectivity for the thermodynamically stable E-isomer.

Experimental Protocol: General Synthesis

- Reagents: 5-Substituted-indole-3-carbaldehyde (1.0 eq), Nitromethane (10-20 eq), Ammonium Acetate (0.5-1.0 eq).
- Conditions: Reflux (approx. 100°C) or Microwave irradiation (90°C).
- Workup: Upon cooling, the product typically precipitates as a colored solid (yellow to red/orange). Filtration and washing with cold ethanol usually yields analytical-grade material.

Visualization: Synthetic Workflow



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Caption: Step-wise logic of the Henry reaction yielding the E-isomer via a dehydration intermediate.

Spectroscopic Characterization: The Evidence Hierarchy

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining the geometric isomerism (E vs. Z) and confirming the electronic influence of the 5-substituent.

Distinguishing E vs. Z Isomers

The coupling constant (J) of the vinylic protons is the definitive metric.

- E-Isomer (Trans): J = 13.0 – 15.0 Hz. (Major product)[1][2][3]
- Z-Isomer (Cis): J = 9.0 – 11.0 Hz. (Rare/Minor product)

Table 1: Characteristic ¹H NMR Data (DMSO-d6)

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling (J)	Structural Insight
Indole NH	12.0 – 12.5	Broad Singlet	-	Highly deshielded due to H-bonding and aromaticity.
H-2 (Indole)	8.0 – 8.4	Singlet/Doublet	J ~ 3 Hz	Deshielded by the adjacent nitrovinyl electron-withdrawing group (EWG).
Vinyl H-α	8.3 – 8.6	Doublet	13.5 Hz	Proximal to the nitro group; highly deshielded.
Vinyl H-β	7.9 – 8.1	Doublet	13.5 Hz	Proximal to the indole ring.
H-4	7.5 – 8.2	Doublet/Multiplet	-	Shift varies significantly based on 5-substituent (peri-effect).

Note: The "Vinyl H- α " refers to the proton on the carbon bearing the nitro group, while "Vinyl H- β " is attached to the carbon connected to the indole C3.

Electronic Effects of 5-Substitution

The 5-substituent exerts an electronic push/pull that is observable in the vinyl region.

- Electron Donating (e.g., 5-OMe): Increases electron density in the indole ring, causing an upfield shift (lower ppm) of the vinyl protons due to shielding.
- Electron Withdrawing (e.g., 5-NO₂, 5-F): Decreases electron density, causing a downfield shift (higher ppm) due to deshielding.

Infrared Spectroscopy (IR)

IR provides rapid confirmation of the functional groups, particularly the nitro group's symmetry.

Table 2: Diagnostic IR Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3200 – 3400	Medium/Broad	Indicates free NH; broadening suggests intermolecular H-bonding.
C=C Stretch	1610 – 1640	Medium	Conjugated alkene stretch.
NO ₂ Asymmetric	1480 – 1530	Strong	Diagnostic for nitro group.
NO ₂ Symmetric	1300 – 1350	Strong	Paired with the asymmetric stretch.

Mass Spectrometry (MS)

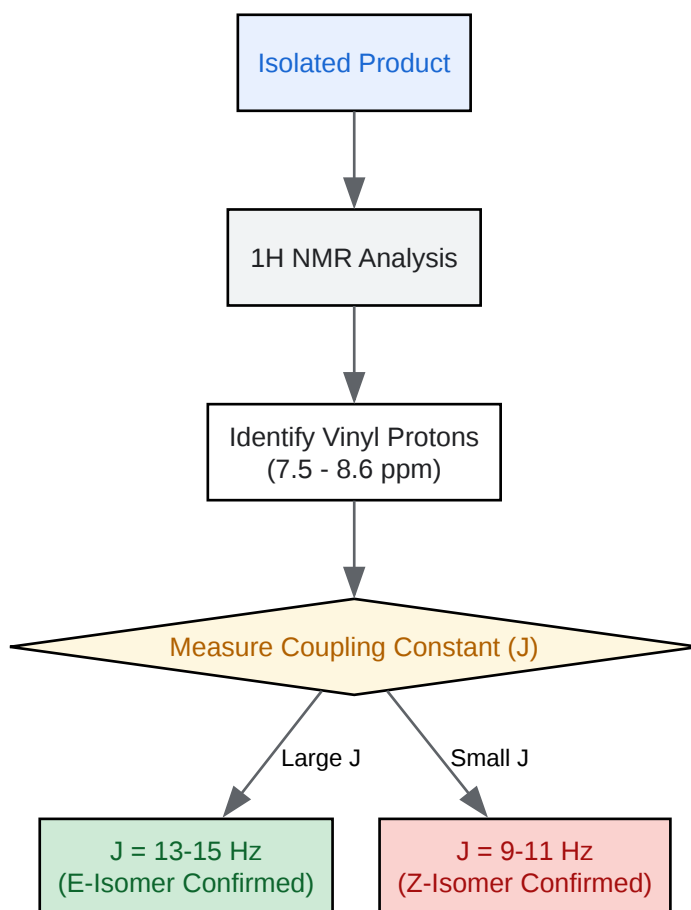
Fragmentation patterns in ESI-MS often show a characteristic loss of the nitro group or the entire nitrovinyl side chain.

- Molecular Ion: $[M+H]^+$ or $[M+Na]^+$ is typically distinct.
- Fragmentation: Loss of NO_2 (M-46) or OH (M-17) is common in high-energy collisions.

Structural Logic & Crystallography

X-ray crystallography reveals that these molecules are essentially planar. This planarity is critical for the conjugation of the indole π -system with the nitrovinyl group, which facilitates the "push-pull" electronic character (Indole acts as donor, Nitro as acceptor).

Visualization: Isomer Determination Logic



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Caption: Decision tree for assigning stereochemistry based on NMR coupling constants.

Biological Relevance: The "Why"

The structural analysis described above is not academic; it is a safety and efficacy requirement. The 3-(2-nitrovinyl)indole moiety is a Michael acceptor.

- Mechanism: The β -carbon (adjacent to the indole) is electrophilic. It reacts with nucleophilic cysteine thiols in proteins.
- Selectivity: The 5-substituent tunes this reactivity. An electron-withdrawing group at C5 makes the β -carbon more electrophilic (more reactive, potentially more toxic). An electron-donating group makes it less electrophilic (potentially more selective).

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